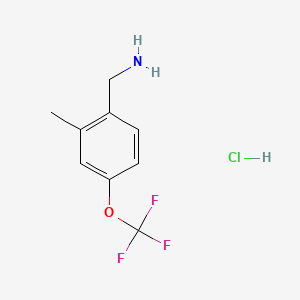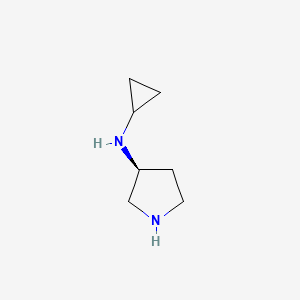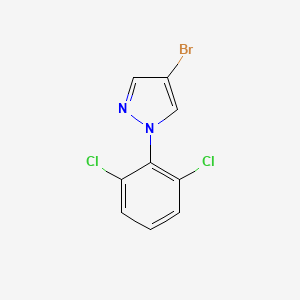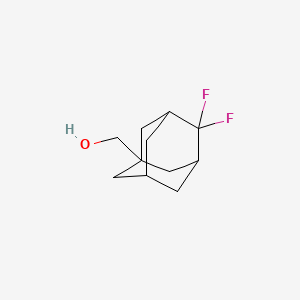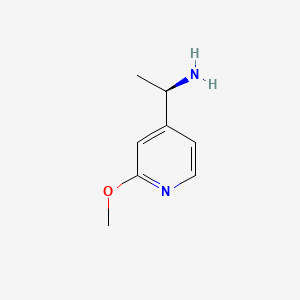![molecular formula C8H11N3O B566827 2,3-二甲基-6,7-二氢-3H-吡咯并[3,4-d]嘧啶-4(5H)-酮 CAS No. 1243250-20-5](/img/structure/B566827.png)
2,3-二甲基-6,7-二氢-3H-吡咯并[3,4-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring
科学研究应用
2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and ATR kinase, which are targets for cancer therapy.
Biological Studies: The compound is used in studying cell cycle regulation and apoptosis due to its ability to modulate kinase activity.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular interactions.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
作用机制
Target of Action
The primary target of 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is the ATR kinase . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA . It is an attractive anticancer drug target based on synthetic lethality .
Mode of Action
The compound interacts with ATR kinase, inhibiting its function . This inhibition disrupts the normal response to DNA damage, leading to cell death in cells that are actively replicating their DNA .
Biochemical Pathways
The compound affects the DNA damage response pathway, specifically the response to single-strand breaks . By inhibiting ATR kinase, it disrupts the normal repair processes that occur following DNA damage . This leads to an accumulation of DNA damage in the cell, which can trigger cell death .
Pharmacokinetics
A similar compound was found to have a favorable pharmacokinetic profile with a bioavailability of 300% in SD rats, acceptable PPB, high permeability, and low risk of drug-drug interactions .
Result of Action
The result of the compound’s action is cell death in cells that are actively replicating their DNA . This makes it a potential anticancer agent, as cancer cells are often characterized by uncontrolled replication .
生化分析
Biochemical Properties
2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . This interaction suggests that the compound may play a role in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
In cellular assays, 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has shown potent anti-necroptotic activity in both human and mouse cells . It has also demonstrated significant anti-proliferative activity against ATM-deficient cells such as LoVo, SW620, and OVCAR-3 .
Molecular Mechanism
Molecular docking studies have elucidated that 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can effectively bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction is likely responsible for its inhibitory activity against RIPK1 and its subsequent effects on necroptosis .
Metabolic Pathways
Given its interaction with RIPK1, it may influence pathways related to necroptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate diketone under acidic or basic conditions to form the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions
2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine scaffold .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a kinase inhibitor.
Pyrrolo[2,3-d]pyrimidine: Shares structural similarities and is also explored for its potential as a therapeutic agent.
Thieno[2,3-d]pyrimidine: Known for its applications in medicinal chemistry, particularly as an anti-cancer agent.
Uniqueness
2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the resulting biological activity. Its ability to selectively inhibit certain kinases makes it a valuable scaffold for drug development .
属性
IUPAC Name |
2,3-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-6(7)8(12)11(5)2/h9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJSIFQTPYTLDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNC2)C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-20-5 |
Source


|
| Record name | 2,3-Dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
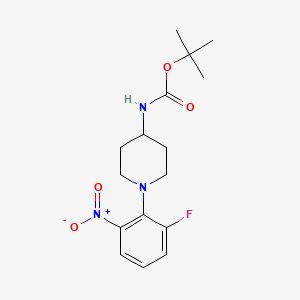
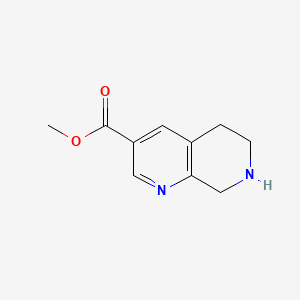
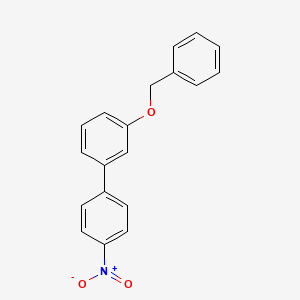
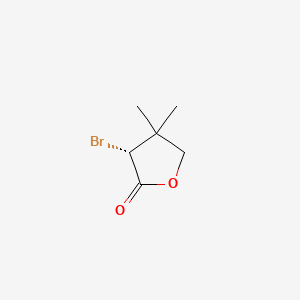
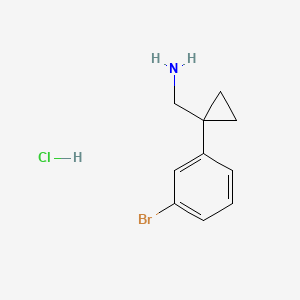


![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)
